molecular formula C22H25N3O3 B5622993 2-cyclopropyl-8-[(3-phenylisoxazol-4-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one

2-cyclopropyl-8-[(3-phenylisoxazol-4-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one

Cat. No. B5622993
M. Wt: 379.5 g/mol
InChI Key: SHOGTOLFAVHZSH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives, including compounds closely related to the one , often involves cascade cyclization reactions. For instance, a stereoselective synthesis method involves base-promoted [5+1] double Michael addition reactions. This method has been applied to generate 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones, offering yields up to 98% through a highly capable protocol that uses easily accessible divinylketones containing aryl and heteroaryl substituents (Islam et al., 2017).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives is characterized by their spiro-heterocyclic configuration, which is elucidated using techniques such as NMR and X-ray crystallography. X-ray studies, for example, have shown that the cyclohexanone unit in these spirocycles often prefers a chair conformation over a twisted one, driven by intermolecular hydrogen bonding and π-π stacking interactions, which are crucial for crystal packing (Islam et al., 2017).

Chemical Reactions and Properties

Diazaspiro[5.5]undecane derivatives undergo various chemical reactions, including intramolecular spirocyclization, which is a key approach for constructing the diazaspiro framework. This process often involves activating a precursor molecule, such as a pyridine substrate, followed by the intramolecular addition of a nucleophile in the presence of a catalyst like Ti(OiPr)4 (Parameswarappa & Pigge, 2011).

properties

IUPAC Name

2-cyclopropyl-8-(3-phenyl-1,2-oxazole-4-carbonyl)-2,8-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c26-19-9-11-22(15-25(19)17-7-8-17)10-4-12-24(14-22)21(27)18-13-28-23-20(18)16-5-2-1-3-6-16/h1-3,5-6,13,17H,4,7-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHOGTOLFAVHZSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(=O)N(C2)C3CC3)CN(C1)C(=O)C4=CON=C4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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